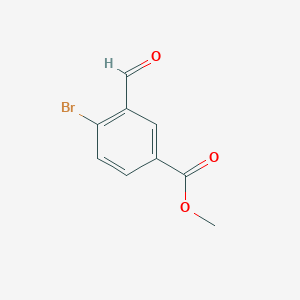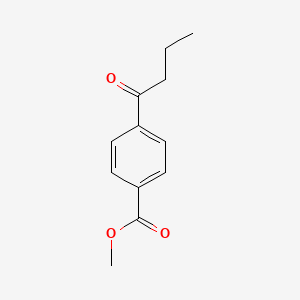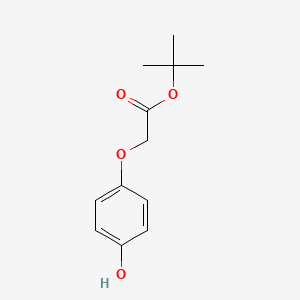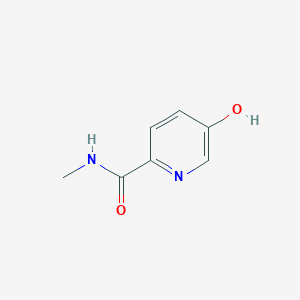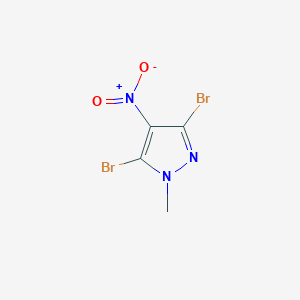
4-(Azetidin-1-YL)piperidina
Descripción general
Descripción
4-(Azetidin-1-YL)piperidine is a useful research compound. Its molecular formula is C8H16N2 and its molecular weight is 140.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Azetidin-1-YL)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Azetidin-1-YL)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Desarrollo de Agentes Anticancerígenos
Los derivados de “4-(Azetidin-1-YL)piperidina” han demostrado ser prometedores en el desarrollo de agentes anticancerígenos. La piperidina, una estructura central en muchos productos farmacéuticos, se ha relacionado con posibles agentes clínicos contra varios tipos de cáncer, incluidos el cáncer de mama, próstata, colon, pulmón y ovario. Estos compuestos pueden regular vías de señalización cruciales esenciales para el desarrollo del cáncer, como STAT-3, NF-κB, PI3k/Aκt y JNK/p38-MAPK .
Síntesis de Nuevos Productos Farmacéuticos
La parte piperidina es un bloque de construcción importante en el diseño de fármacos debido a su presencia en más de veinte clases de productos farmacéuticos. Los recientes avances en la síntesis de derivados de piperidina han llevado al desarrollo de piperidinas sustituidas, spiropiperidinas, piperidinas condensadas y piperidinonas, que son cruciales para crear nuevos medicamentos .
Aplicaciones Farmacológicas
Los derivados de piperidina, incluido “this compound”, participan en una amplia gama de aplicaciones farmacológicas. Están presentes en fármacos que se dirigen a diversas vías y receptores biológicos, contribuyendo al tratamiento de enfermedades más allá del cáncer, como trastornos neurológicos e inflamación .
Resistencia a las Terapias Contra el Cáncer
Algunos derivados de “this compound” están diseñados para superar la resistencia en las terapias contra el cáncer. Por ejemplo, se han desarrollado ciertos derivados de piperidina como inhibidores duales para la quinasa de linfoma anaplásico (ALK) y la quinasa 1 del oncogén c-ros (ROS1) clínicamente resistentes, lo que proporciona una vía para tratar a los pacientes que han desarrollado resistencia a los tratamientos de primera línea .
Mejora de la Citotoxicidad
La modificación estructural de “this compound” puede conducir a un aumento de la citotoxicidad contra las células cancerosas. La introducción de grupos funcionales como halógeno, carboxilo, nitro o metilo en el anillo de piperidina ha demostrado mejorar la capacidad del compuesto para matar células cancerosas de manera efectiva .
Mecanismo De Acción
Target of Action
It is known that piperidine derivatives, which include 4-(azetidin-1-yl)piperidine, are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, leading to different therapeutic effects .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biological activities and are present in more than twenty classes of pharmaceuticals .
Result of Action
Piperidine derivatives are known to exhibit a wide variety of biological activities .
Análisis Bioquímico
Biochemical Properties
4-(Azetidin-1-YL)piperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity. Additionally, 4-(Azetidin-1-YL)piperidine can act as a ligand for certain receptors, modulating their function and downstream signaling pathways.
Cellular Effects
The effects of 4-(Azetidin-1-YL)piperidine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-(Azetidin-1-YL)piperidine has been observed to affect the Akt/mTOR signaling pathway, which is critical for cell growth and survival . It also impacts gene expression by altering the transcriptional activity of specific genes involved in metabolic processes.
Molecular Mechanism
At the molecular level, 4-(Azetidin-1-YL)piperidine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting phosphorylation events within the cell . Additionally, 4-(Azetidin-1-YL)piperidine can modulate gene expression by interacting with transcription factors and altering their binding to DNA.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-(Azetidin-1-YL)piperidine over time in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that 4-(Azetidin-1-YL)piperidine remains stable under standard laboratory conditions but may degrade under extreme pH or temperature . Long-term exposure to 4-(Azetidin-1-YL)piperidine in in vitro studies has revealed changes in cellular metabolism and function, indicating its potential for sustained biological activity.
Dosage Effects in Animal Models
The effects of 4-(Azetidin-1-YL)piperidine vary with different dosages in animal models. At low doses, it has been found to enhance certain physiological functions without causing toxicity . At high doses, 4-(Azetidin-1-YL)piperidine can induce toxic effects, such as liver damage and oxidative stress. These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
4-(Azetidin-1-YL)piperidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . This interaction can affect metabolic flux and alter the levels of various metabolites within the cell. Additionally, 4-(Azetidin-1-YL)piperidine can influence oxidative phosphorylation, impacting cellular energy production.
Transport and Distribution
The transport and distribution of 4-(Azetidin-1-YL)piperidine within cells and tissues are mediated by specific transporters and binding proteins . It is known to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. The localization of 4-(Azetidin-1-YL)piperidine within these tissues can influence its overall activity and function.
Subcellular Localization
4-(Azetidin-1-YL)piperidine is localized to specific subcellular compartments, which can affect its activity and function. It has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, 4-(Azetidin-1-YL)piperidine may undergo post-translational modifications that direct it to other organelles, such as the endoplasmic reticulum or nucleus, further modulating its biological activity.
Propiedades
IUPAC Name |
4-(azetidin-1-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-6-10(7-1)8-2-4-9-5-3-8/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOFLXMWWKLMSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60631051 | |
| Record name | 4-(Azetidin-1-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
686298-29-3 | |
| Record name | 4-(Azetidin-1-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

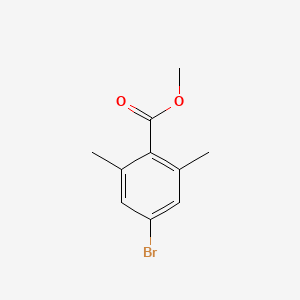
![5-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine dihydrobromide](/img/structure/B1322969.png)
